molecular formula C5HCl2IN4 B13146352 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B13146352
M. Wt: 314.90 g/mol
InChI Key: CUIWCIYNSADTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family This compound is characterized by the presence of chlorine and iodine atoms at the 5, 7, and 3 positions, respectively

Preparation Methods

The synthesis of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chlorinated pyrimidines under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the iodination process .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide and sodium borohydride are typically used.

    Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds. Palladium-based catalysts are commonly employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs).

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used as a probe in biological studies to understand the role of specific enzymes and pathways in cellular processes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of cyclin-CDK complexes, which are crucial for cell cycle progression.

Comparison with Similar Compounds

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine can be compared with other pyrazolo[4,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.

Biological Activity

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and as an inhibitor of various kinases. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₄Cl₂IN₄
  • Molecular Weight : 314.90 g/mol
  • CAS Number : 1379308-33-4
  • Appearance : White to light yellow crystalline powder

This compound acts primarily as a kinase inhibitor. It has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound's structure allows it to mimic ATP, enabling it to bind to the active sites of various kinases effectively.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (nM) Reference Compound IC50 (nM)
MCF-7 (breast cancer)45 - 97Sorafenib: 144
HCT-116 (colorectal cancer)6 - 99Sorafenib: 176
HepG2 (liver cancer)48 - 90Sorafenib: 19

These findings indicate that the pyrazolo[4,3-d]pyrimidine scaffold can lead to the development of potent antitumor agents capable of overcoming resistance mechanisms in cancer cells .

Inhibition of CDK2

Inhibitory assays have shown that compounds derived from this scaffold can inhibit CDK2/cyclin A2 complexes effectively. For instance, certain derivatives displayed IC50 values as low as 0.057±0.003μM0.057\pm 0.003\mu M, showcasing their potential as therapeutic agents against tumors driven by CDK dysregulation .

Antiviral Activity

Beyond its antitumor properties, there is emerging evidence suggesting that pyrazolo[4,3-d]pyrimidine derivatives may possess antiviral activities. For example, certain derivatives have shown promising results in inhibiting HIV reverse transcriptase with IC50 values around 2.95μM2.95\mu M . This highlights the versatility of this compound class in targeting multiple biological pathways.

Case Studies

  • Study on CDK Inhibition :
    A study synthesized several pyrazolo[4,3-d]pyrimidine derivatives and evaluated their efficacy against CDK2. The most potent compounds not only inhibited cell proliferation but also induced apoptosis in HCT-116 cells. Molecular docking studies confirmed favorable interactions with the CDK2 active site .
  • Antiviral Screening :
    In a screening for antiviral agents, derivatives of pyrazolo[4,3-d]pyrimidine were tested against HIV and showed significant inhibition rates compared to standard treatments. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions greatly enhanced antiviral potency .

Properties

Molecular Formula

C5HCl2IN4

Molecular Weight

314.90 g/mol

IUPAC Name

5,7-dichloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5HCl2IN4/c6-3-1-2(4(8)12-11-1)9-5(7)10-3/h(H,11,12)

InChI Key

CUIWCIYNSADTEQ-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1C(=NC(=N2)Cl)Cl)I

Origin of Product

United States

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